molecular formula C9H6IN3O B11792341 5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol

5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol

Cat. No.: B11792341
M. Wt: 299.07 g/mol
InChI Key: JNENQUVJKAAZOP-UHFFFAOYSA-N
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Description

5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of iodine and hydroxyl groups in its structure makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol typically involves the iodination of a pyrimidine derivative. One common method is the reaction of 6-(pyridin-3-yl)pyrimidin-4-ol with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts are often employed in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling would produce a biaryl compound.

Scientific Research Applications

5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzyme activity or modulating protein-protein interactions. The iodine and hydroxyl groups play crucial roles in binding to the active sites of target molecules, thereby affecting their function .

Comparison with Similar Compounds

Similar Compounds

    6-(pyridin-3-yl)pyrimidin-4-ol: Lacks the iodine substituent, making it less reactive in certain substitution reactions.

    5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol: Another halogenated derivative with distinct chemical behavior.

Uniqueness

The presence of the iodine atom in 5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol makes it particularly useful for certain types of chemical reactions, such as cross-coupling and substitution, where iodine’s larger atomic size and reactivity can be advantageous. This sets it apart from its bromine and chlorine analogs, which may not perform as well under the same conditions .

Properties

Molecular Formula

C9H6IN3O

Molecular Weight

299.07 g/mol

IUPAC Name

5-iodo-4-pyridin-3-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H6IN3O/c10-7-8(12-5-13-9(7)14)6-2-1-3-11-4-6/h1-5H,(H,12,13,14)

InChI Key

JNENQUVJKAAZOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C(=O)NC=N2)I

Origin of Product

United States

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